

Application of 3,6-Dibromo-1H-indazole in Agrochemical Synthesis: A Prospective Analysis

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Compound of Interest

Compound Name: **3,6-Dibromo-1H-indazole**

Cat. No.: **B1360816**

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Introduction

Indazole derivatives are a prominent class of heterocyclic compounds recognized for their wide range of biological activities. While extensively studied in medicinal chemistry for therapeutic applications, the indazole scaffold also holds significant potential in the agrochemical sector. Various substituted indazoles have demonstrated herbicidal, fungicidal, and insecticidal properties. This document explores the prospective application of **3,6-dibromo-1H-indazole** as a key intermediate in the synthesis of novel agrochemicals. Due to a lack of specific examples directly utilizing **3,6-dibromo-1H-indazole** in publicly available literature, this note will focus on a closely related analogue, a dibromo-indazole derivative with demonstrated insecticidal activity, to illustrate the synthetic pathways and biological principles.

Representative Agrochemical Application: Insecticides Targeting Ryanodine Receptors

A promising application of bromo-indazole derivatives is in the development of insecticides that act as modulators of insect ryanodine receptors (RyRs). RyRs are ligand-gated calcium channels located on the sarcoplasmic reticulum of muscle cells. Their activation leads to the release of calcium, which is essential for muscle contraction.^{[1][2]} Diamide insecticides, a major class of RyR modulators, cause the channel to remain partially open, leading to uncontrolled calcium leakage, muscle paralysis, and ultimately, the death of the insect.^{[1][3]}

Patent literature describes indazole derivatives, including those with dibromo substitutions, that exhibit potent insecticidal activity through this mechanism.

Hypothetical Synthesis of an Insecticidal Indazole Amide

The following protocol outlines a plausible synthetic route to an insecticidal N-phenyl-2-(pyridin-2-yl)-2H-indazole-3-carboxamide, based on methodologies described in patent WO2012081916A2.^[4] This representative synthesis starts from the readily available **3,6-dibromo-1H-indazole**.

Experimental Protocol: Synthesis of a Dibromo-Indazole-Based Insecticide

Step 1: N-Alkylation of **3,6-Dibromo-1H-indazole**

- To a solution of **3,6-dibromo-1H-indazole** (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).
- To this suspension, add 2,3-dichloropyridine (1.1 eq).
- Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
- Extract the product with an organic solvent like ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield 2-(3-chloropyridin-2-yl)-3,6-dibromo-2H-indazole.

Step 2: Carboxylation at the C3 Position

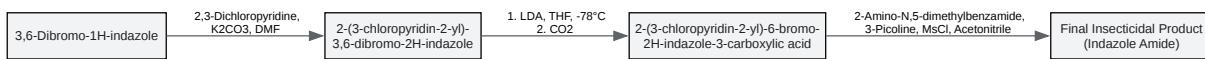
- Dissolve the product from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

- Slowly add a strong base such as lithium diisopropylamide (LDA) (1.2 eq) and stir the mixture for 1-2 hours at -78 °C.
- Introduce anhydrous carbon dioxide (dry ice) into the reaction mixture.
- Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Acidify the aqueous layer with 1M HCl and extract the product with ethyl acetate.
- Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the crude 2-(3-chloropyridin-2-yl)-6-bromo-2H-indazole-3-carboxylic acid. The bromine at the 3-position is displaced in this step.

Step 3: Amide Coupling

- To a solution of the carboxylic acid from Step 2 (1.0 eq) and a substituted aniline, for example, 2-amino-N,5-dimethylbenzamide (1.1 eq), in a solvent like acetonitrile, add 3-picoline (1.5 eq).
- Stir the solution for 30 minutes at room temperature.
- Add methanesulfonyl chloride (1.2 eq) and continue stirring at room temperature for 1-2 hours.
- If a precipitate forms, filter the solid, wash with water and a non-polar solvent like hexane, and dry to obtain the final product.
- If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography.

Synthetic Workflow Diagram



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Synthetic route to a representative insecticidal indazole amide.

Biological Activity Data

While specific LC50 or EC50 values for dibromo-indazole derivatives are not readily available in the public domain, patent WO2012081916A2 provides insecticidal activity data for analogous compounds against various pests. The data is presented as percent mortality at a given concentration.

| Compound Analogue | Target Pest | Concentration (ppm) | Mortality (%) |
|--|---------------------|---------------------|---------------|
| N-(2-(methylcarbamoyl)-6-methylphenyl)-5-bromo-2-(3-chloropyridin-2-yl)-7-methyl-2H-indazole-3-carboxamide | Plutella xylostella | 50 | 100 |
| Analogue from Example 23 of WO2012081916A2 | Tetranychus urticae | 50 | 100 |

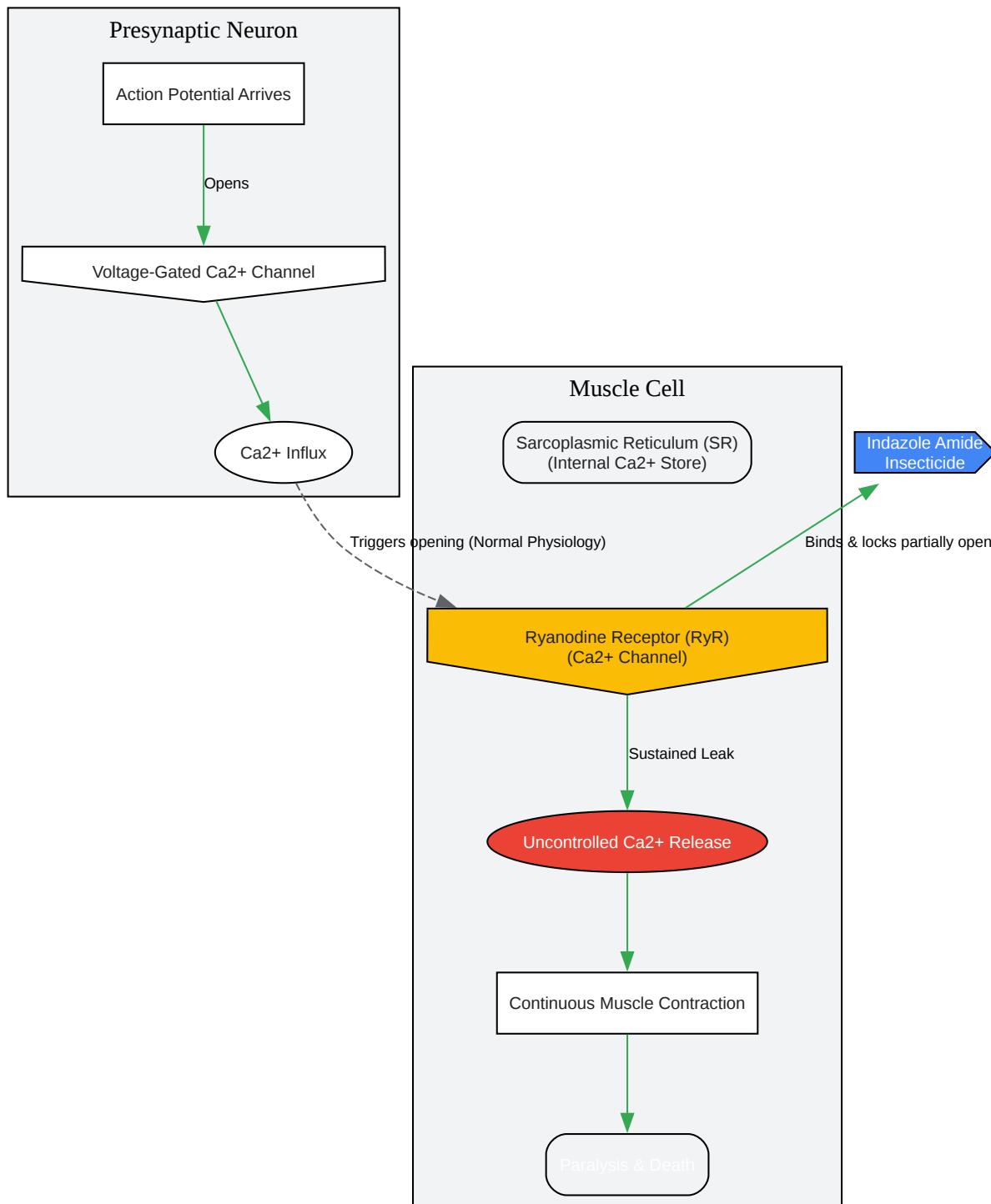
Table 1: Representative insecticidal activity of bromo-indazole derivatives from patent WO2012081916A2. It is important to note that these are not 3,6-dibromo derivatives but serve to illustrate the potential of this chemical class.

Mechanism of Action: Ryanodine Receptor Modulation

The insecticidal indazole amides function by targeting the insect's ryanodine receptors. The binding of the insecticide to the RyR leads to a sustained, uncontrolled release of Ca²⁺ from the sarcoplasmic reticulum into the cytoplasm of muscle cells.^{[5][6]} This disruption of calcium homeostasis results in continuous muscle contraction, paralysis, and eventual death of the

insect.^[1] The high selectivity of these compounds for insect RyRs over their mammalian counterparts contributes to their favorable safety profile for non-target organisms.^[3]

Signaling Pathway Diagram



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Insecticidal mode of action via ryanodine receptor modulation.

Conclusion

While direct synthetic routes and agrochemical applications of **3,6-dibromo-1H-indazole** are not yet prominently featured in accessible literature, the broader family of bromo-substituted indazoles demonstrates significant promise, particularly as insecticides targeting the ryanodine receptor. The synthetic methodologies are adaptable, and the biological activity of related compounds is potent. Further research into the specific properties and synthetic derivatization of **3,6-dibromo-1H-indazole** is warranted to fully explore its potential in developing next-generation agrochemicals. The protocols and data presented here, based on close analogues, provide a strong foundation and rationale for such investigations.

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